

Benzofuran-6-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzofuran-6-carbonitrile*

Cat. No.: *B101451*

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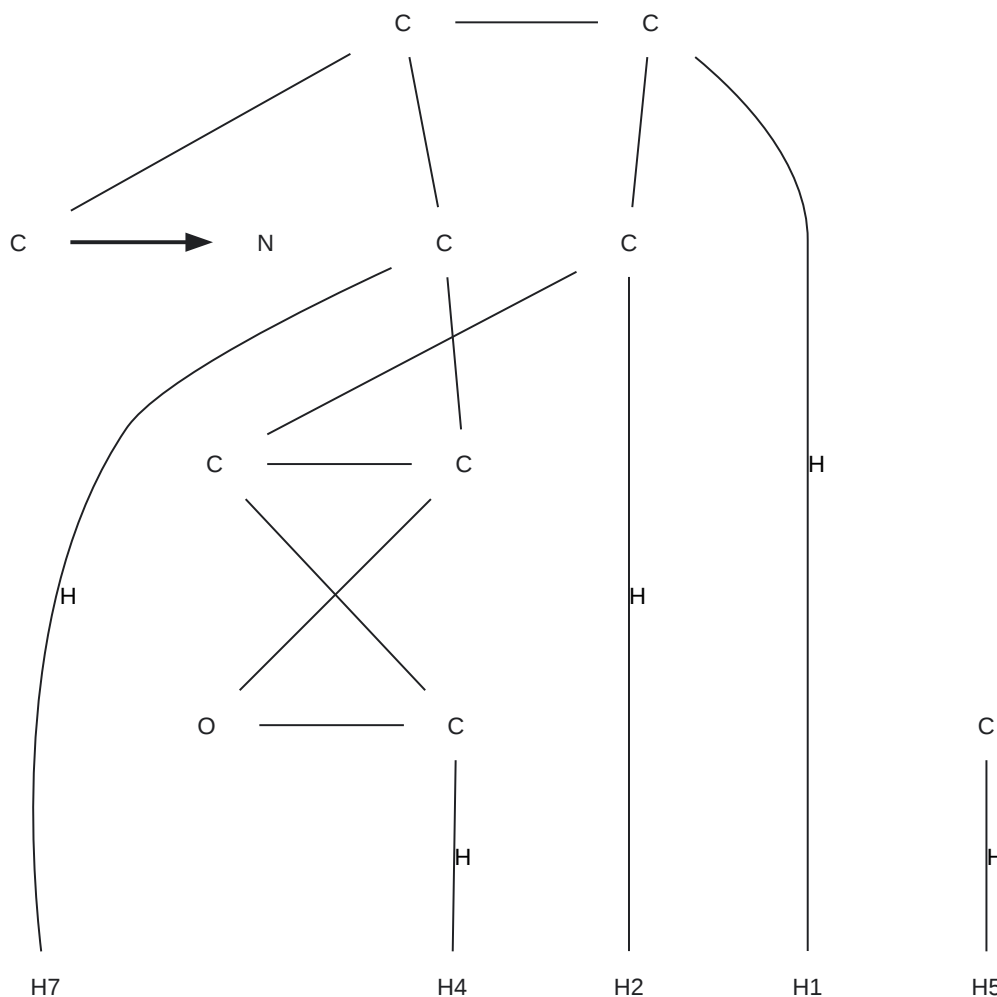
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of **Benzofuran-6-carbonitrile**. The information is curated to support research and development activities in medicinal chemistry and materials science, with a focus on providing practical experimental details and clearly presented data.

Chemical Structure and Properties

Benzofuran-6-carbonitrile is a heterocyclic aromatic compound featuring a benzofuran core functionalized with a nitrile group at the 6-position. Its chemical structure is depicted below.

Chemical Structure of Benzofuran-6-carbonitrile

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Caption: Chemical structure of **Benzofuran-6-carbonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **Benzofuran-6-carbonitrile** is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ NO	General Chemical Knowledge
Molecular Weight	143.14 g/mol	General Chemical Knowledge
CAS Number	17450-68-9	[1]
Appearance	Not explicitly stated, likely a solid	Inferred from synthesis protocols
Boiling Point	261 °C	[1]
Density	1.22 g/cm ³	[1]
Melting Point	Not available	
Solubility	Soluble in common organic solvents like Chloroform and Ethyl Acetate	[2]

Spectroscopic Data (Predicted and Typical Values)

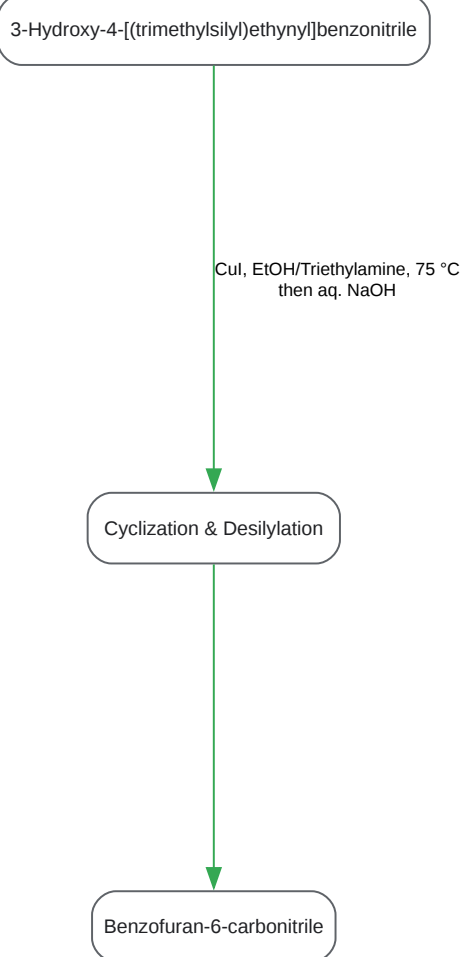
While specific, experimentally derived spectra for **Benzofuran-6-carbonitrile** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Expected Peaks and Features
^1H NMR	Aromatic protons (δ 7.0-8.0 ppm), Furan ring protons (δ 6.5-7.5 ppm). Specific shifts and coupling constants would require experimental determination.
^{13}C NMR	Aromatic and furan carbons (δ 100-160 ppm), Nitrile carbon (δ ~118 ppm), Quaternary carbons.
IR Spectroscopy	$\text{C}\equiv\text{N}$ stretch (~2220-2240 cm^{-1}), C-O-C stretch (~1000-1300 cm^{-1}), Aromatic C=C stretches (~1450-1600 cm^{-1}), Aromatic C-H stretches (>3000 cm^{-1}).
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 143$. Fragmentation pattern would likely involve loss of HCN ($m/z = 27$) and CO ($m/z = 28$).

Synthesis of Benzofuran-6-carbonitrile

The synthesis of **Benzofuran-6-carbonitrile** can be achieved through a multi-step process starting from 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.[\[2\]](#) The overall synthetic pathway is outlined below.

Synthetic Pathway to Benzofuran-6-carbonitrile



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Caption: Synthetic workflow for **Benzofuran-6-carbonitrile**.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of **Benzofuran-6-carbonitrile**.^[2]

Materials:

- 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile
- Ethanol (EtOH)
- Triethylamine
- Cuprous Iodide (CuI)
- Chloroform (CHCl₃)
- 1.0 M aqueous Sodium Hydroxide (NaOH)
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Cyclization:
 - In a suitable reaction vessel, dissolve 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL).
 - To this solution, add cuprous iodide (51 mg, 0.26 mmol).
 - Heat the resulting solution to 75 °C in an oil bath and maintain for 6.5 hours.
 - After cooling to room temperature, evaporate the solvent to yield a crude brown syrup. This intermediate is a mixture of the silylated and desilylated benzofuran.
- Desilylation and Work-up:
 - Dissolve the crude syrup in chloroform (70 mL).
 - Add 1.0 M aqueous sodium hydroxide (50 mL) to the chloroform solution.
 - Stir the biphasic mixture vigorously for 18 hours.

- Carefully adjust the pH of the aqueous phase by the dropwise addition of concentrated hydrochloric acid.
- Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Benzofuran-6-carbonitrile**.
- Purification:
 - The crude product can be purified by flash column chromatography on silica gel to yield the pure **Benzofuran-6-carbonitrile**.

Applications and Significance

Benzofuran-6-carbonitrile serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic drugs.[2] The presence of the nitrile group at the 6-position provides a versatile handle for further chemical transformations, allowing for the introduction of various functional groups to modulate the biological activity and physicochemical properties of the resulting molecules. Its utility as a scaffold for creating compound libraries makes it a compound of interest for drug discovery programs.[2]

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References

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- 2. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
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